3,7,11,15-Tetramethylhexadec-2-en-1-ol 3,7,11,15-Tetramethylhexadec-2-en-1-ol Phytol is an acyclic diterpene alcohol and a constituent of chlorophyll. Phytol is commonly used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1. Furthermore, phytol also was shown to modulate transcription in cells via transcription factors PPAR-alpha and retinoid X receptor (RXR).
Acyclic diterpene used in making synthetic forms of vitamin E and vitamin K1.
Brand Name: Vulcanchem
CAS No.: 7541-49-3
VCID: VC0049457
InChI: InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+
SMILES: CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C
Molecular Formula: C20H40O
Molecular Weight: 296.5 g/mol

3,7,11,15-Tetramethylhexadec-2-en-1-ol

CAS No.: 7541-49-3

Reference Standards

VCID: VC0049457

Molecular Formula: C20H40O

Molecular Weight: 296.5 g/mol

3,7,11,15-Tetramethylhexadec-2-en-1-ol - 7541-49-3

CAS No. 7541-49-3
Product Name 3,7,11,15-Tetramethylhexadec-2-en-1-ol
Molecular Formula C20H40O
Molecular Weight 296.5 g/mol
IUPAC Name (E)-3,7,11,15-tetramethylhexadec-2-en-1-ol
Standard InChI InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+
Standard InChIKey BOTWFXYSPFMFNR-HMMYKYKNSA-N
Isomeric SMILES CC(C)CCCC(C)CCCC(C)CCC/C(=C/CO)/C
SMILES CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C
Canonical SMILES CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C
Density 0.847-0.863
Melting Point 25 °C
Physical Description Liquid
Colourless to yellow viscous liquid; Faint floral aroma
Description Phytol is an acyclic diterpene alcohol and a constituent of chlorophyll. Phytol is commonly used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1. Furthermore, phytol also was shown to modulate transcription in cells via transcription factors PPAR-alpha and retinoid X receptor (RXR).
Acyclic diterpene used in making synthetic forms of vitamin E and vitamin K1.
Solubility Practically insoluble to insoluble in water
Soluble (in ethanol)
Synonyms 3,7,11,15-Tetramethyl-2-hexadecen-1-ol; 3,7,11,15-Tetramethylhexadec-2-en-1-ol
PubChem Compound 145386
Last Modified Nov 11 2021
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